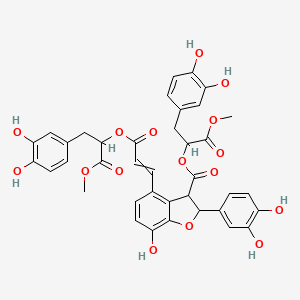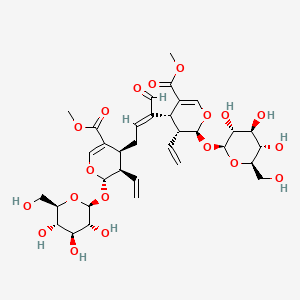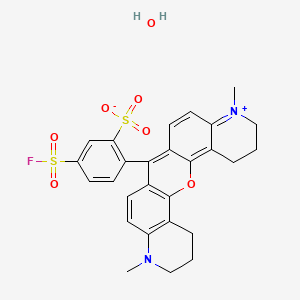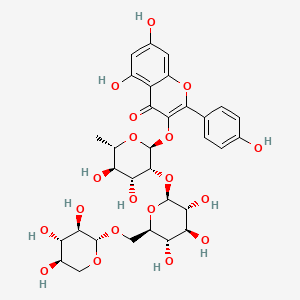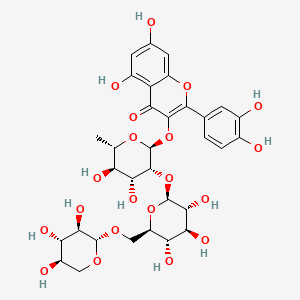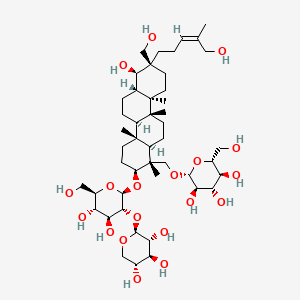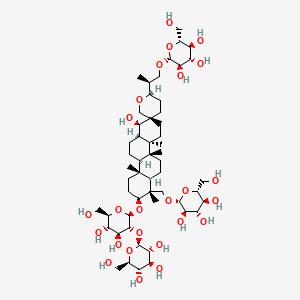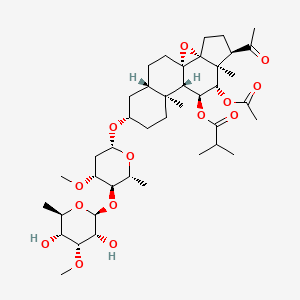
3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B” is a chemical compound with the molecular formula FC41H64O14 . It is also known as Tenacigenin B .
Molecular Structure Analysis
The molecular structure of Tenacigenin B consists of 41 carbon atoms, 64 hydrogen atoms, and 14 oxygen atoms . The exact structure detailing the arrangement of these atoms is not provided in the available resources.Physical And Chemical Properties Analysis
The molecular weight of Tenacigenin B is 780.938 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Chemical Structure and Isolation
The compound 3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B is a complex glycoside isolated from the stems of Marsdenia tenacissima, a plant known for its medicinal properties. It features a diverse structural composition with several six-membered rings in various conformations, along with a unique combination of sugar moieties, highlighting its complexity and potential for varied biological activities. This compound was identified through sophisticated crystallographic and spectroscopic methods, underscoring the intricate nature of natural products and their potential utility in scientific research (Qi-fa Li et al., 2006).
Biological Activity and Potential Applications
Research on polyoxypregnane steroids from Marsdenia tenacissima has revealed compounds with significant chemoresistance reversal activity. These findings suggest potential applications in combating chemotherapy resistance, a major challenge in cancer treatment. Such compounds, including variations of tenacigenin B, demonstrate the plant's capacity to produce bioactive molecules that could lead to new therapeutic strategies (Sheng Yao et al., 2016).
Anti-inflammatory Properties
A study focusing on the polyoxypregnane glycosides from the root of Marsdenia tenacissima has shown that certain derivatives can significantly inhibit nitric oxide levels in LPS-stimulated RAW 264.7 cells, indicating strong anti-inflammatory properties. This research paves the way for the development of new anti-inflammatory agents, which could be crucial in treating chronic inflammation-related diseases (Z. Na et al., 2023).
Cytotoxic and Tyrosine Kinase Inhibitory Properties
The cytotoxic and tyrosine kinase inhibitory properties of C21 steroids and iridoids, including derivatives of tenacigenin B, have been studied, with some compounds showing significant growth inhibition against tumor cell lines. This research highlights the potential of these compounds in cancer therapy, especially in targeting specific molecular pathways involved in cancer progression (W. Peng et al., 2016).
Mechanism of Action
properties
IUPAC Name |
[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O14/c1-19(2)36(46)53-33-34-38(7)14-12-25(52-28-18-27(47-9)31(22(5)49-28)54-37-30(45)32(48-10)29(44)21(4)50-37)17-24(38)11-15-40(34)41(55-40)16-13-26(20(3)42)39(41,8)35(33)51-23(6)43/h19,21-22,24-35,37,44-45H,11-18H2,1-10H3/t21-,22-,24+,25+,26+,27-,28+,29-,30-,31-,32-,33+,34-,35-,37+,38+,39+,40+,41-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXMBTMYJCYTRG-IRCPNMLKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C(C)C)C)C)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CC[C@]56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)OC(=O)C)OC(=O)C(C)C)C)C)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


